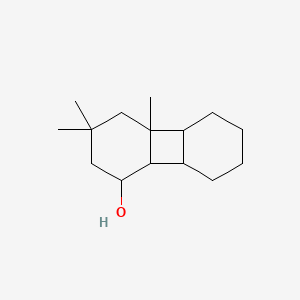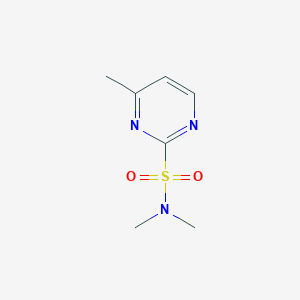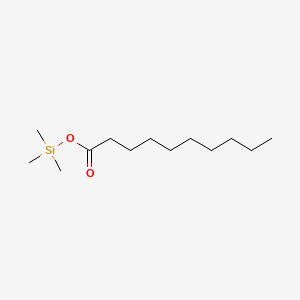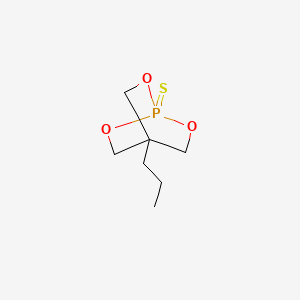
(E)-beta-Methoxy-alpha-methylstyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-beta-Methoxy-alpha-methylstyrene is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a styrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-beta-Methoxy-alpha-methylstyrene typically involves the reaction of appropriate precursors under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styrene derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions necessary for the formation of the styrene derivative. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (E)-beta-Methoxy-alpha-methylstyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted styrene derivatives.
Scientific Research Applications
(E)-beta-Methoxy-alpha-methylstyrene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism by which (E)-beta-Methoxy-alpha-methylstyrene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
- (E)-beta-Methoxy-alpha-ethylstyrene
- (E)-beta-Methoxy-alpha-phenylstyrene
- (E)-beta-Methoxy-alpha-vinylstyrene
Comparison: (E)-beta-Methoxy-alpha-methylstyrene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
58966-09-9 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
[(E)-1-methoxyprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C10H12O/c1-9(8-11-2)10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8+ |
InChI Key |
ULUXLULNGFEVHJ-CMDGGOBGSA-N |
Isomeric SMILES |
C/C(=C\OC)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=COC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)
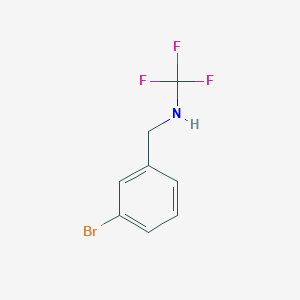

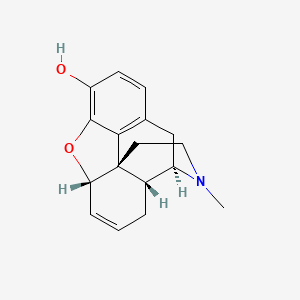
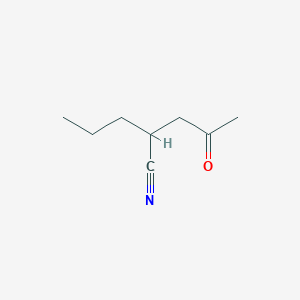
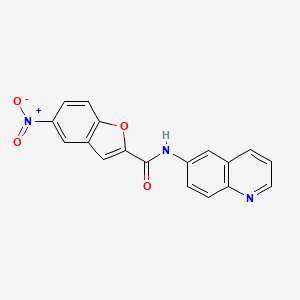

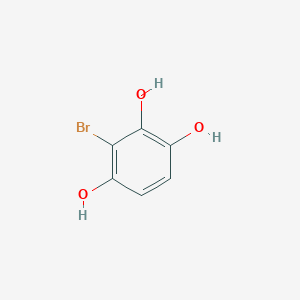
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)
